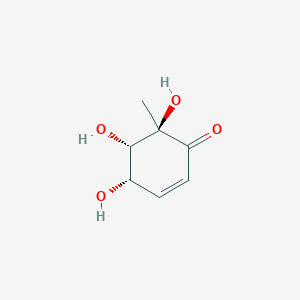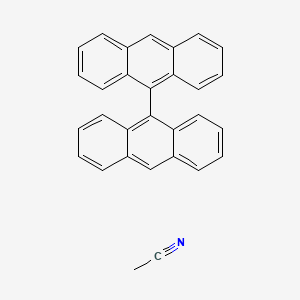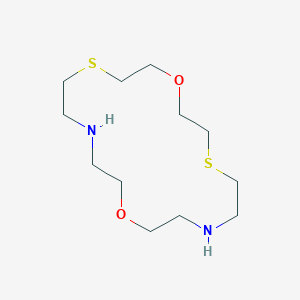
1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane is a macrocyclic compound known for its unique structure and properties. It belongs to the family of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is particularly interesting due to its ability to form stable complexes with various metal ions, making it valuable in numerous scientific and industrial applications.
Preparation Methods
The synthesis of 1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of diethylene glycol with thiourea in the presence of a base, followed by cyclization with a suitable dihalide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, leading to the formation of thiols.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of sulfoxides or sulfones, while reduction leads to thiols.
Scientific Research Applications
1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions. This property is exploited in various analytical techniques, including spectrophotometry and chromatography.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes. It can also be used in the development of metal-based drugs.
Medicine: Its metal-binding properties are explored in chelation therapy for treating metal poisoning. Additionally, it is investigated for its potential in drug delivery systems.
Industry: The compound is used in the extraction and separation of metals from ores and industrial waste. It is also employed in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane exerts its effects primarily involves its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring provide multiple coordination sites, allowing the compound to effectively encapsulate metal ions. This interaction can influence the reactivity and stability of the metal ions, making the compound valuable in various chemical and biological processes.
Comparison with Similar Compounds
1,10-Dioxa-4,16-dithia-7,13-diazacyclooctadecane can be compared with other crown ethers and macrocyclic compounds, such as:
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound, also known as 1,10-Diaza-18-crown-6, has a similar structure but contains only oxygen atoms in the ring. It is widely used in coordination chemistry and ion transport studies.
1,4,7,10,13,16-Hexaoxa-18-crown-6: This crown ether contains six oxygen atoms and is known for its ability to complex with alkali metal ions.
1,4,7,10-Tetraoxa-13,16-dithia-18-crown-6: This compound contains both oxygen and sulfur atoms, similar to this compound, but with a different arrangement of atoms.
The uniqueness of this compound lies in its specific combination of oxygen, sulfur, and nitrogen atoms, which provides distinct coordination properties and reactivity compared to other similar compounds.
Properties
CAS No. |
423170-91-6 |
|---|---|
Molecular Formula |
C12H26N2O2S2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
1,10-dioxa-4,16-dithia-7,13-diazacyclooctadecane |
InChI |
InChI=1S/C12H26N2O2S2/c1-5-15-6-2-14-4-10-18-12-8-16-7-11-17-9-3-13-1/h13-14H,1-12H2 |
InChI Key |
KBFWOVQTXFJHQH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCNCCSCCOCCSCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)



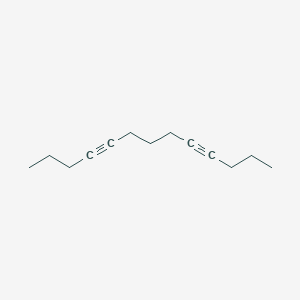
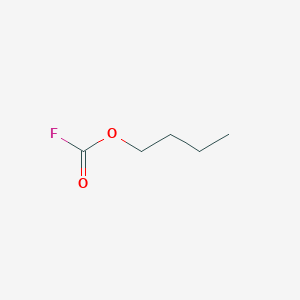
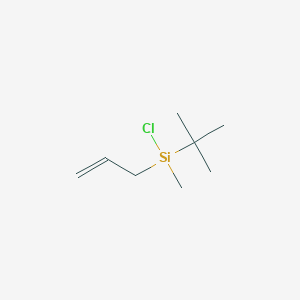
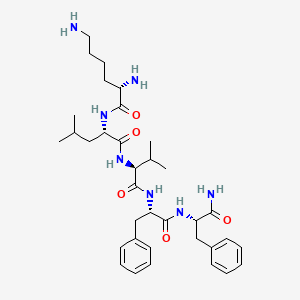
![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
